molecular formula Cr B080572 铬-51 CAS No. 14392-02-0

铬-51

货号 B080572
CAS 编号: 14392-02-0
分子量: 50.944765 g/mol
InChI 键: VYZAMTAEIAYCRO-BJUDXGSMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chromium-51 is the radioisotope of the chemical element chromium. It has 24 protons and 27 neutrons in the atomic nucleus, resulting in the mass number 51 .


Synthesis Analysis

Chromium-51 has been used in cytotoxicity assays. Target cells are loaded in vitro with radioactive chromium and lysis is determined by measuring chromium in the supernatant released by dying cells . A procedure has also been developed whereby Chromium-51 of high specific activity can be separated from pile-bombarded potassium chromate .


Molecular Structure Analysis

Chromium-51 has an isotopic mass of 50.94476539 u and a nuclide mass of 50.9315998 u (calculated nuclear mass without electrons). It has a mass number of 51, with 24 protons (atomic number) and 27 neutrons .


Chemical Reactions Analysis

Chromium exhibits several oxidation states, with the +3 oxidation state being the most stable. It reacts with ammonia to precipitate gray-green chromium (III) hydroxide. Strong bases such as NaOH also precipitate Cr(OH)3, but the precipitate dissolves in excess hydroxide .


Physical And Chemical Properties Analysis

Chromium-51 decays radioactively by electron capture and emits gamma rays (0.320 MeV). It has a half-life of 27.704 days . The physical properties of Chromium-51 include a mass number of 51, an atomic number of 24, and 27 neutrons. The isotopic mass is 50.94476539 u and the nuclide mass is 50.9315998 u .

科学研究应用

人类白细胞中的铬转运

铬,包括其放射性形式铬-51,已广泛用于研究血细胞库大小和血管内动力学。对人类白细胞中铬酸盐的转运特性的研究表明,铬酸盐的摄取是单向的且受温度影响,可能表明这是一个依赖能量的过程 (Lilien, Spivak, & Goldman, 1970)

红细胞和血浆蛋白的标记

铬-51(Cr51)在生物示踪剂中被发现很有用。这项研究展示了它与红细胞和血浆蛋白的结合,为研究这些成分提供了一个新工具 (Gray & Sterling, 1950)

海水中的价态

海水中铬的价态,包括铬-51,对于理解其地球化学行为和放射性废物处理研究至关重要。作为放射性示踪剂的铬-51揭示了这种元素的主要部分仍处于六价态的海水中 (Fukai, 1967)

用作红细胞的标记

铬-51已被用于标记红细胞,从而研究它们在循环中的寿命和行为。这种方法已被证明对研究存储的红细胞的存活能力非常有价值 (Mollison & Veall, 1955)

白细胞、红细胞和血小板的标记

铬-51还被用于研究不同血细胞的相对标记。这项研究发现,大淋巴细胞和单核细胞比其他细胞类型更容易被标记,为细胞动力学提供了见解 (Eyre, Rosen, & Perry, 1970)

放射性铬-51伽马射线源

已探讨了将铬-51用作放射治疗中的伽马射线源,特别是由于其单能伽马射线发射,使其适用于特定的治疗应用 (Myers, 1959)

溶血性贫血中的红细胞破坏

铬-51在研究溶血性贫血中红细胞的寿命和破坏方面起着至关重要的作用,有助于理解这种疾病及其治疗 (Lewis, Szur, & Dacie, 1960)

安全和危害

The hazard from Chromium-51 comes from both external and internal exposure. External exposure from a 1 mCi point source of Chromium-51 at 1 meter is 180 mR/hr. Internally, insoluble compounds can deposit in the lung, the critical organ. The lower large intestine is the critical organ for an intake of soluble compounds .

未来方向

Over the last 50 years, most of the transfusion recovery data were generated by Chromium-51 labeling studies. These were predominantly performed to validate new storage systems and new processes to prepare RBC concentrates . More recently, reports have appeared indicating a decline in the use of Chromium-51 preparations and the search for alternative radioisotopes for the stated uses .

属性

IUPAC Name

chromium-51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZAMTAEIAYCRO-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[51Cr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932164
Record name (~51~Cr)Chromium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

50.944765 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There is evidence that chromium binds to the globin moiety of hemoglobin.
Record name Chromium Cr-51
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Chromium-51

CAS RN

14392-02-0
Record name Chromium-51
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14392-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chromium Cr-51
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014392020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromium Cr-51
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11140
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (~51~Cr)Chromium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHROMIUM CR-51
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QAU17N705
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Tetrakis(neopentyl)chromium is prepared essentially by a method disclosed in U.S. Pat. No. 3,875,132. The base catalyst is prepared by dispersing tetrakis(neopentyl)chromium in heptane solution onto Davison 952 MS-ID silica, predried at 1300° F. for 5 hours in a fluid bed, in such a ratio as to give 1% chromium by weight on the dry basis in the impregnated catalyst. The base catalyst thus prepared is activated, in one case, by the method of Example 8 and, in the other case, by the method of Example 9 which includes further treatment of the activated catalyst at 1200° F. for a period of 15 minutes with dry air.
Name
tetrakis(neopentyl)chromium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
1%

Synthesis routes and methods II

Procedure details

We have found that the presence of specific additives, not generally recognised as brighteners, in 2:1 chromium (III) chloride hexahydrate-choline chloride can significantly brighten the electrodeposit. For example when 10% of choline chloride is replaced by tetraethylammonium fluoride dihydrate or tetramethylammonium hydroxide pentahydrate thin semi-bright pale blue chromium deposits can be obtained. Approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetraethylammonium fluoride dihydrate (10%)] was prepared by combining the reactants in a beaker and heating at 80° C. The green liquid was poured into an electrochemical cell (internal diameter of 23 mm) held in an oil bath at 60° C. Mild steel (50 mm by 10 mm and 1 mm thick), cleaned in the usual way, was fixed to the inside edge of the cell opposite a nickel counter electrode. The mild steel plate and counter-electrode were then connected to the negative and positive terminals respectively of a Thurlby Thander power pack. Using current densities between 8 and 16 mAcm−2 and deposition times between 10 and 30 minutes semi-bright chromium deposits were obtained. The procedure was repeated using approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetramethylammonium hydroxide pentahydrate (10%)]. With a current density of 2 mAcm−2 thin pale blue semi-bright homogenous chromium deposits were obtained after 30 minutes.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
chromium (III) chloride hexahydrate choline chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Mild steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mild steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Synthesis routes and methods III

Procedure details

This corresponds, given M(Cr2O3)=152 g/mol, M(Cr)=52 g/mol and M(O)=16 g/mol, to a value of 9.58 g of chromium(III) ions which the float must contain at a minimum. Based on 400 g of float, the use of chromium sulphate as tanning agent results in M(Cr2(SO4)3)=392 g/mol, M(S)=32 g/mol, M(Cr)=52 g/mol, M(O)=16 g/mol→26.53% of chromium in chromium sulphate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
M(Cr2(SO4)3)
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
M(Cr2O3)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.58 g
Type
reactant
Reaction Step Three
Yield
26.53%

Synthesis routes and methods IV

Procedure details

As indicated, in some cases the catalyst was also coated with an aluminum alkoxide. In these cases, dichloromethane is added to a similar flask as used in step B and while maintaining a nitrogen atmosphere stirring is commenced (see U.S. Pat. No. 3,984,351 incorporated herein by reference). To the flask is added a portion of the supported hydrated polymeric chromium (III) of step B. A solution of dichloromethane and aluminum sec-butoxide is prepared in a pressure equalizing dropping funnel and the funnel attached to the stirred flask. The aluminum sec-butoxide solution is gradually added to the flask at the rate of 10 grams of solution per minute. After the addition of the solution is complete the slurry in the flask is stirred for about 1 hour. The supernatant liquid is removed by filtration or distillation at reduced pressure and the coated gel is dried in a rotary evaporator at temperatures up to about 60° C. and 29 inches Hg vacuum. The aluminum sec-butoxide was absorbed to provide about 3.7% aluminum by weight of the support (atomic ratio of aluminum to chromium of 8/1). Where indicated, a portion of the supported hydrated polymeric chromium (III) compound of step B was heat aged in chloroform in the presence of poly(di-μ-diphenylphosphinatotitanium dichloride) with an atomic ratio of titanium to chromium of 1/1; and another portion of the supported anhydrous polymeric chromium (III) of step B was heat aged in chloroform in the presence of aluminum sec-butoxide (atomic ratio of aluminum to chromium of 4/1).
[Compound]
Name
aluminum alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。